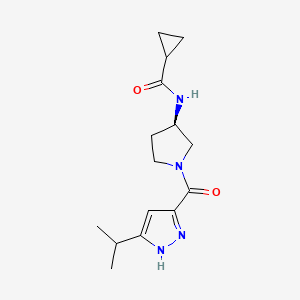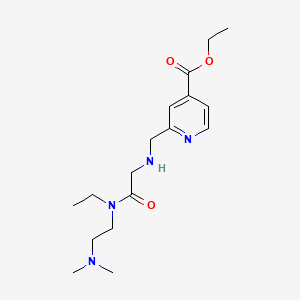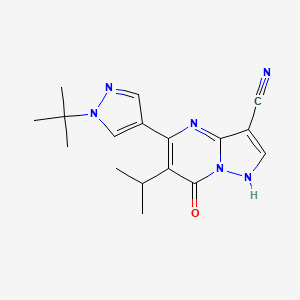
KRP-109
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRP-109 is a neutrophil elastase (NE) inhibitor. It acts by decreasing expression of TGF-ß Signal Related Genes.
Applications De Recherche Scientifique
1. Pneumococcal Pneumonia Treatment
KRP-109, identified as a specific inhibitor of neutrophil elastase (NE), has been studied for its efficacy in treating severe pneumonia caused by Streptococcus pneumoniae. In a murine model, KRP-109 showed potential in reducing lung inflammation and improving survival rates without affecting bacterial numbers in the lung, suggesting its potential use in treating severe pneumonia patients (Yamada et al., 2011).
2. Cystic Fibrosis Mucin Degradation Inhibition
Another application of KRP-109 is in inhibiting mucin degradation in cystic fibrosis (CF). Neutrophil elastase in CF sputum rapidly degrades airway mucins. A study hypothesized and confirmed that KRP-109 could decrease this NE-driven mucin degradation in vitro. This finding suggests that inhibitors like KRP-109 could potentially benefit mucus clearance and reverse airway obstruction in CF (Chillappagari et al., 2016).
Propriétés
Numéro CAS |
1275996-50-3 |
|---|---|
Nom du produit |
KRP-109 |
Formule moléculaire |
C26H30N4O7 |
Poids moléculaire |
510.54 |
Nom IUPAC |
2-[2-(3-Dimethylamino-pyrrolidin-1-yl)-pyridin-3-yl]-5-ethyl-7-methoxy-benzo[d][1,3]oxazin-4-one Maleate |
InChI |
InChI=1S/C22H26N4O3.C4H4O4/c1-5-14-11-16(28-4)12-18-19(14)22(27)29-21(24-18)17-7-6-9-23-20(17)26-10-8-15(13-26)25(2)3;5-3(6)1-2-4(7)8/h6-7,9,11-12,15H,5,8,10,13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
YLFBWXUNSRKFNI-BTJKTKAUSA-N |
SMILES |
O=C1C2=C(CC)C=C(OC)C=C2N=C(C3=CC=CN=C3N4CC(N(C)C)CC4)O1.O=C(O)/C=C\C(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
KRP-109; KRP 109; KRP109; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



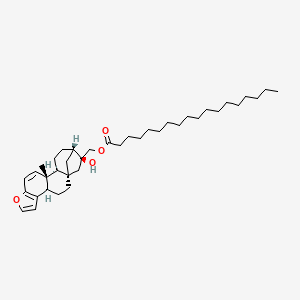
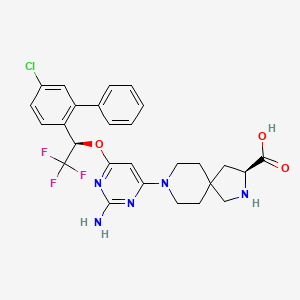
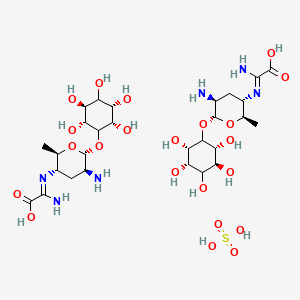
![3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B608308.png)
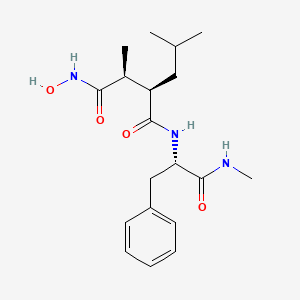
![2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester](/img/structure/B608314.png)
![4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate](/img/structure/B608315.png)
